N-butyl-3-pyrimidin-2-yloxybenzamide
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Overview
Description
N-butyl-3-pyrimidin-2-yloxybenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-pyrimidin-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzamide with N-butylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-butyl-3-pyrimidin-2-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-butyl-3-pyrimidin-2-yloxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-butyl-3-pyrimidin-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and microbial processes. For example, it can inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
N-(pyridin-2-yl)benzamides: These compounds share a similar structure but have a pyridine ring instead of a pyrimidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pharmacophore but differ in their chemical structure and reactivity.
Uniqueness: N-butyl-3-pyrimidin-2-yloxybenzamide is unique due to its specific substitution pattern and the presence of both pyrimidine and benzamide moieties.
Properties
IUPAC Name |
N-butyl-3-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-3-8-16-14(19)12-6-4-7-13(11-12)20-15-17-9-5-10-18-15/h4-7,9-11H,2-3,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPLPCNVBGRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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